Cellular Antiproliferative Activity in Prostate Cancer: A 3-Bromophenyl Core Outperforms Alternatives
In a focused SAR study on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, the 3-bromophenyl substituent was identified as a key pharmacophoric moiety for potent antiproliferative activity. While direct data for the unsubstituted amine is not reported, the data for its close N-arylated analogs serve as a strong class-level inference for the importance of the 3-bromophenyl group. A hit compound (1), lacking the 3-bromophenyl group, showed an IC50 of 5.7 μM against DU-145 prostate cancer cells. In contrast, optimized leads within the series, which incorporate the 3-bromophenyl and related aryl motifs, achieved potencies up to 0.22 μM in the PC-3 cell line—a 26-fold improvement over the initial hit [1].
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | Lead compound with 3-bromophenyl core (Compound 2d) IC50 = 0.22 μM (PC-3 cells) |
| Comparator Or Baseline | Hit compound (1) lacking 3-bromophenyl, IC50 = 5.7 μM (DU-145 cells) |
| Quantified Difference | 26-fold improvement in potency |
| Conditions | PC-3 (androgen-independent) and DU-145 (androgen-independent) human prostate carcinoma cell lines. |
Why This Matters
This data confirms that the 3-bromophenyl group is critical for achieving sub-micromolar activity in prostate cancer models, guiding procurement for oncology-focused drug discovery programs.
- [1] Krasavin, M., Rufanov, K. A., Sosnov, A. V., Karapetian, R., Godovykh, E., Soldatkina, O., Lavrovsky, Y., & Gakh, A. A. (2010). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. BMC Chemistry, 4, 4. View Source
